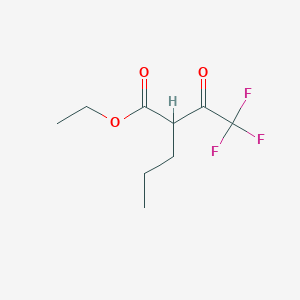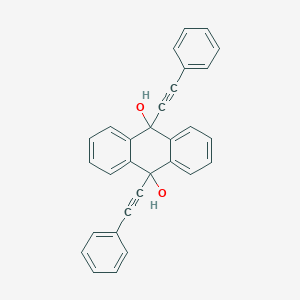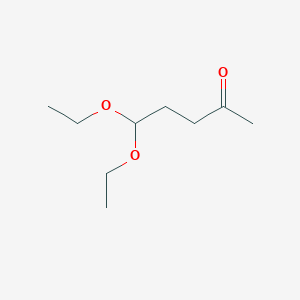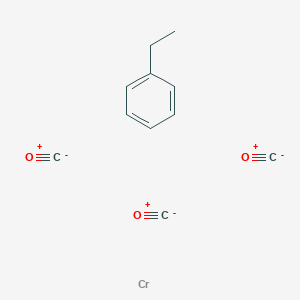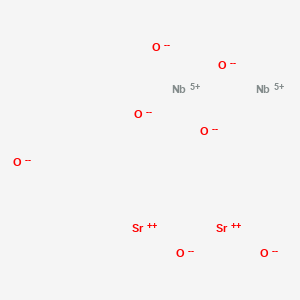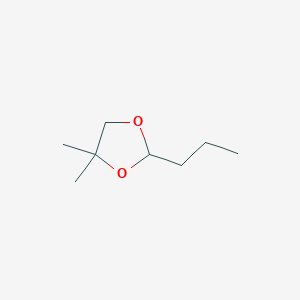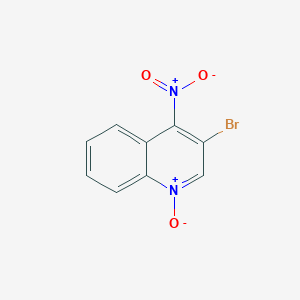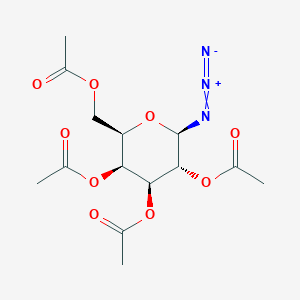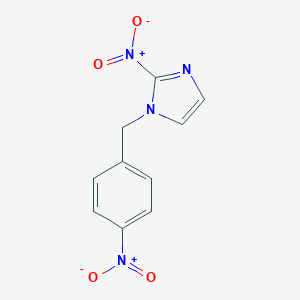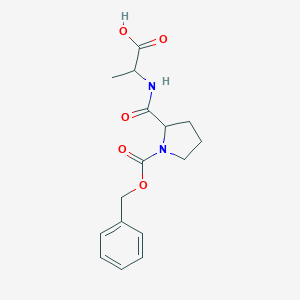
2-anilino-N,N'-diphenylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-anilino-N,N'-diphenylethanimidamide" is of significant interest in the field of organic chemistry, particularly for its structural complexity and potential applications. While specific studies directly on this compound are scarce, insights can be garnered from research on similar compounds.
Synthesis Analysis
Synthesis methods for compounds like "2-anilino-N,N'-diphenylethanimidamide" often involve multi-step reactions, utilizing anilines, aldehydes, and other precursor chemicals. For instance, the synthesis of related compounds has been achieved through reactions that include anilines reacting with trialkylamines in the presence of catalytic amounts of RuCl3·nH2O, alongside other reagents to afford quinolines in moderate to good yields (Cho et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic and X-ray crystallography techniques. Studies have shown that compounds with similar structures can form stable molecular complexes, with bonds to elements like phosphorus being of particular interest (López‐de‐Luzuriaga et al., 1997).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions. For example, N-(Diphenylphosphinyl)-2-phenyl-1-azaallyl anion, a related compound, reacts with aromatic aldehydes to give pyridines (Kobayashi et al., 1991). Such reactions are crucial for synthesizing new derivatives with potential applications in materials science and catalysis.
Aplicaciones Científicas De Investigación
Anticancer Activities
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Tubulin Polymerization Inhibitors
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Tubulin Polymerization Inhibitors
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Propiedades
IUPAC Name |
2-anilino-N,N'-diphenylethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCLXSBWHIEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372778 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N,N'-diphenylethanimidamide | |
CAS RN |
14181-81-8 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

